Ethyl 2-[(1-cyanoethyl)sulfanyl]-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a unique structure that includes an anilinocarbonyl group, a cyanoethylsulfanyl group, and a dihydropyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the anilinocarbonyl and cyanoethylsulfanyl groups. Common reagents used in these reactions include ethyl cyanoacetate, aniline, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethylsulfanyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .
Scientific Research Applications
ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-AMINO-1-PHENYL-4-PYRAZOLECARBOXYLATE: Similar in structure but with an amino group instead of an anilinocarbonyl group.
ETHYL CYANOACETATE: Shares the cyanoethyl group but lacks the complex dihydropyridine structure.
Uniqueness
ETHYL 5-(ANILINOCARBONYL)-2-[(1-CYANOETHYL)SULFANYL]-6-METHYL-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
ethyl 2-(1-cyanoethylsulfanyl)-6-methyl-4-phenyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-21(18-11-7-5-8-12-18)20(17(3)27-24(22)32-16(2)15-26)23(29)28-19-13-9-6-10-14-19/h5-14,16,21,27H,4H2,1-3H3,(H,28,29) |
InChI Key |
ZIEGQEVRVRUTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C)SC(C)C#N |
Origin of Product |
United States |
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